CYP2A6 Inhibition: 6,7-Dimethoxy-4-phenylcoumarin (IC50 200 nM) vs. 5,7-Dimethoxy-4-phenylcoumarin (IC50 50 nM)
In human liver microsome assays assessing inhibition of CYP2A6-mediated coumarin 7-hydroxylation, 6,7-dimethoxy-4-phenylcoumarin exhibits an IC50 of 200 nM following 30-minute preincubation [1]. In contrast, the 5,7-regioisomer 5,7-dimethoxy-4-phenylcoumarin displays a 4-fold higher potency with an IC50 of 50 nM under identical assay conditions [2]. This 4-fold difference in potency demonstrates that methoxy group positioning on the coumarin A-ring is a critical determinant of CYP2A6 inhibitory activity.
| Evidence Dimension | CYP2A6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | 5,7-Dimethoxy-4-phenylcoumarin (IC50 = 50 nM) |
| Quantified Difference | 4-fold lower potency (200 nM vs. 50 nM) |
| Conditions | Human liver microsomes, coumarin 7-hydroxylation assay, 30 min preincubation, plate reader detection |
Why This Matters
For researchers studying drug metabolism or designing CYP2A6 inhibitors, selecting the correct regioisomer is essential—the 6,7-isomer provides a 4-fold weaker inhibition profile, making it the appropriate choice when lower CYP2A6 interaction is desired.
- [1] BindingDB. BDBM50358752 (CHEMBL1922273): 6,7-Dimethoxy-4-phenylcoumarin CYP2A6 IC50 = 200 nM in human liver microsomes. View Source
- [2] BindingDB. BDBM50358746 (CHEMBL596015): 5,7-Dimethoxy-4-phenylcoumarin CYP2A6 IC50 = 50 nM in human liver microsomes. View Source
